1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate
CAS No.:
Cat. No.: VC18003781
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O3 |
|---|---|
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | tert-butyl N-[(2-oxoazetidin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-6-4-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) |
| Standard InChI Key | IKBXVBJVHAFIIW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CNC1=O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate is systematically named tert-butyl N-[(2-oxoazetidin-3-yl)methyl]carbamate under IUPAC nomenclature. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1578255-44-3 | |
| Molecular Formula | C₉H₁₆N₂O₃ | |
| Molecular Weight | 200.23 g/mol | |
| SMILES | CC(C)(C)OC(=O)NCC1CNC1=O | |
| InChI Key | IKBXVBJVHAFIIW-UHFFFAOYSA-N |
The Boc group (tert-butoxycarbonyl) at the carbamate nitrogen enhances stability against enzymatic degradation, while the azetidinone ring introduces conformational rigidity .
Stereochemical Considerations
Though the compound lacks chiral centers, its structural isomer—tert-butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate (CAS 80582-03-2)—demonstrates how stereochemistry influences physicochemical properties. The (2S,3S)-configured analog shares the same molecular weight but diverges in hydrogen-bonding capacity and solubility due to methyl substitution at C2 .
Synthesis and Manufacturing
Synthetic Pathways
While explicit protocols for synthesizing 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate remain undisclosed, established carbamate and azetidinone chemistries suggest plausible routes:
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Carbamate Formation: Reacting 3-(aminomethyl)azetidin-2-one with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
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Azetidinone Ring Construction: Cyclization of β-lactam precursors via Kinugasa reaction or [2+2] cycloaddition .
The Boc group’s orthogonality allows selective deprotection under acidic conditions, enabling downstream functionalization .
Purification and Quality Control
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure purity (>95%), with mass spectrometry confirming molecular identity .
Applications in Pharmaceutical Research
Reference Standard in Toxicology
As a neat material, this compound calibrates analytical instruments for quantifying carbamate residues in biological matrices. Its stability under physiological pH (5–8) makes it ideal for metabolic stability assays .
Comparative Analysis with Analogues
The absence of a methyl group in the target compound reduces steric hindrance, potentially enhancing receptor binding compared to its C2-methylated counterpart .
Stability and Degradation Studies
Rotamer Equilibria
Carbamates exhibit syn and anti rotamers due to restricted rotation around the C–N bond. For 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate, the syn conformation predominates in polar solvents, stabilized by intramolecular hydrogen bonding between the azetidinone carbonyl and carbamate NH . Acidic conditions shift the equilibrium toward anti rotamers by protonating the carbonyl, disrupting H-bond networks .
Hydrolytic Susceptibility
The Boc group confers resistance to base hydrolysis, but strong acids (e.g., HCl in dioxane) cleave the carbamate to yield 3-(aminomethyl)azetidin-2-one.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the azetidinone ring to optimize pharmacokinetics.
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Prodrug Development: Leveraging the Boc group for targeted drug delivery.
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Computational Modeling: Molecular dynamics simulations to predict binding affinities for neurodegenerative disease targets.
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